molecular formula C14H18N2O2S B273991 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole

2-ethyl-1-(mesitylsulfonyl)-1H-imidazole

Cat. No. B273991
M. Wt: 278.37 g/mol
InChI Key: SQDDUQZMJWNWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a valuable tool for studying the role of PKC in various biological processes.

Mechanism of Action

2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibits this compound by binding to the regulatory domain of the enzyme. This prevents the activation of this compound by diacylglycerol (DAG) and calcium ions, which are required for this compound activation. As a result, downstream signaling pathways that are dependent on this compound activity are inhibited.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This compound is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of this compound by this compound can have various effects depending on the specific biological system being studied.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in lab experiments is its specificity for this compound. This allows researchers to study the specific role of this compound in various biological processes without affecting other signaling pathways. However, there are also limitations to using this compound. For example, this compound is a complex family of enzymes with multiple isoforms, and this compound may not inhibit all isoforms equally. Additionally, the inhibition of this compound by this compound may have off-target effects that are not fully understood.

Future Directions

There are several future directions for research involving 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. One area of interest is the development of more specific this compound inhibitors that can target individual isoforms of the enzyme. Another area of research is the investigation of the downstream effects of this compound inhibition in various biological systems. Finally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the complex signaling pathways that regulate cellular processes.

Synthesis Methods

The synthesis of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole involves the reaction of mesitylsulfonyl chloride with 2-ethylimidazole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a widely used tool in scientific research. It is primarily used as a this compound inhibitor, which allows researchers to study the role of this compound in various biological processes. This compound is a family of serine/threonine kinases that play a critical role in signal transduction pathways. By inhibiting this compound, researchers can investigate the downstream effects of this compound activation or inhibition.

properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

2-ethyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole

InChI

InChI=1S/C14H18N2O2S/c1-5-13-15-6-7-16(13)19(17,18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3

InChI Key

SQDDUQZMJWNWMY-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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